
5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, cyclopropyl, and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyrazoles, while oxidation or reduction can yield different functionalized derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.
Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use this compound to study the biological activity of pyrazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the chloromethyl and iodo groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: This compound contains a chloromethyl group and a methoxy group, similar to the chloromethyl and cyclopropyl groups in 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole.
5-(Hydroxymethyl)furfural: This compound is structurally similar due to the presence of a hydroxymethyl group, analogous to the chloromethyl group in the pyrazole derivative.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloromethyl and iodo groups allows for diverse chemical reactivity, while the cyclopropyl group adds rigidity and influences the compound’s overall conformation.
Propriétés
Formule moléculaire |
C7H8ClIN2 |
|---|---|
Poids moléculaire |
282.51 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-cyclopropyl-4-iodopyrazole |
InChI |
InChI=1S/C7H8ClIN2/c8-3-7-6(9)4-10-11(7)5-1-2-5/h4-5H,1-3H2 |
Clé InChI |
SDYUDXSUWYCBLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=C(C=N2)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)

![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
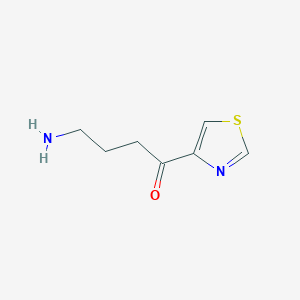
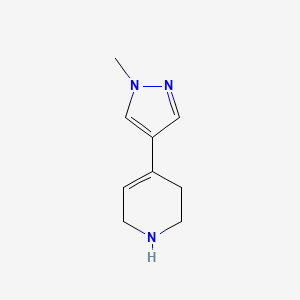
amine](/img/structure/B13153655.png)

![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
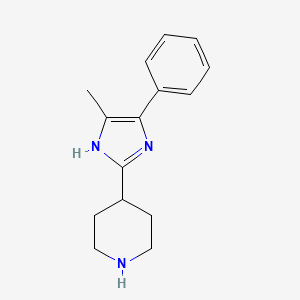
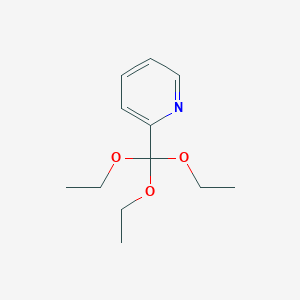
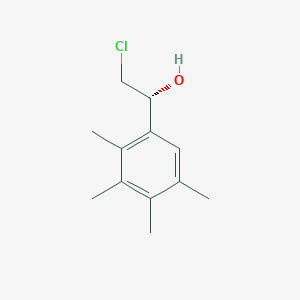
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)

